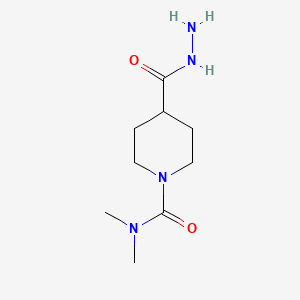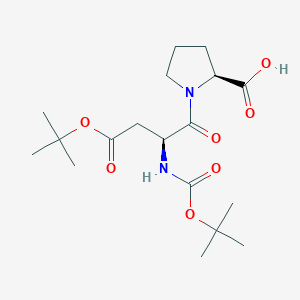
Boc-Asp(OtBu)(OtBu)-Pro-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Asp(OtBu)(OtBu)-Pro-OH is a derivative of aspartic acid, a common amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of tert-butyl (OtBu) groups helps in stabilizing the molecule, making it a valuable intermediate in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OtBu)(OtBu)-Pro-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The carboxyl groups are then protected with tert-butyl (OtBu) groups. The final step involves coupling the protected aspartic acid with proline (Pro-OH) under specific reaction conditions, often using coupling agents like 1-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
Boc-Asp(OtBu)(OtBu)-Pro-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and OtBu groups under acidic conditions, such as trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like HATU or DIC.
Hydrolysis: Cleavage of ester bonds under basic or acidic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and OtBu groups.
Coupling: HATU or DIC in the presence of DIPEA.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotected Aspartic Acid: After removal of Boc and OtBu groups.
Peptide Chains: Formed through coupling reactions with other amino acids or peptides.
科学研究应用
Boc-Asp(OtBu)(OtBu)-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of bioactive peptides and other biologically relevant compounds.
作用机制
The mechanism of action of Boc-Asp(OtBu)(OtBu)-Pro-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Boc and OtBu) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound’s stability and reactivity make it an essential intermediate in the synthesis of complex peptides and proteins.
相似化合物的比较
Similar Compounds
Boc-Asp(OtBu)-OH: A similar compound with only one OtBu group.
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a different protective group (Fmoc).
Z-Asp(OtBu)-OH: Uses a benzyloxycarbonyl (Z) group for protection.
Uniqueness
Boc-Asp(OtBu)(OtBu)-Pro-OH is unique due to the presence of two OtBu groups, which provide enhanced stability and protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .
属性
CAS 编号 |
1203578-10-2 |
|---|---|
分子式 |
C18H30N2O7 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H30N2O7/c1-17(2,3)26-13(21)10-11(19-16(25)27-18(4,5)6)14(22)20-9-7-8-12(20)15(23)24/h11-12H,7-10H2,1-6H3,(H,19,25)(H,23,24)/t11-,12-/m0/s1 |
InChI 键 |
VJWNFSDAMAHKFQ-RYUDHWBXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)

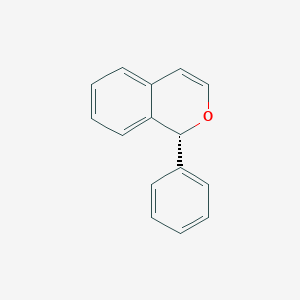
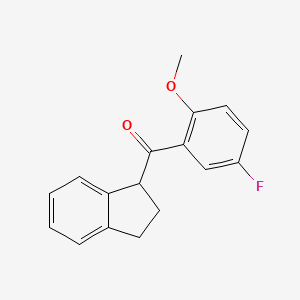

![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)
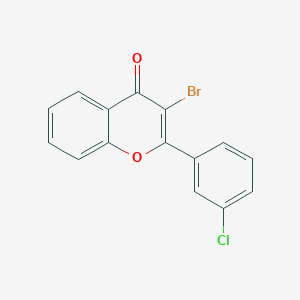
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)

